molecular formula C8H10ClN3O B2707763 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2198986-29-5

2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2707763
CAS No.: 2198986-29-5
M. Wt: 199.64
InChI Key: YMGCSABDVLHQTO-UHFFFAOYSA-N
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Description

2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring substituted with a 5-chloropyrimidin-2-ylamino group

Scientific Research Applications

2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 5-chloropyrimidine-2-amine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutanone.

    Reduction: Formation of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutanamine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyrimidine: A related compound with a similar pyrimidine structure but lacking the cyclobutanol ring.

    2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol: A bromine-substituted analogue with potentially different reactivity and properties.

    2-[(5-Chloropyrimidin-2-yl)amino]cyclopentanol: A compound with a cyclopentanol ring instead of a cyclobutanol ring.

Uniqueness

2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring and a 5-chloropyrimidin-2-ylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGCSABDVLHQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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